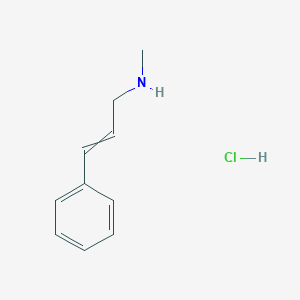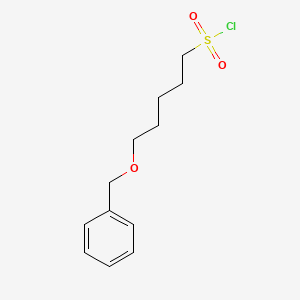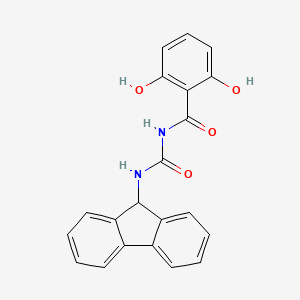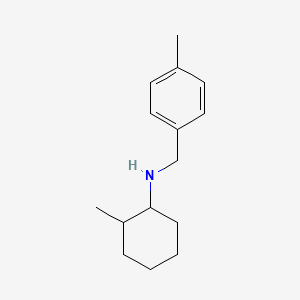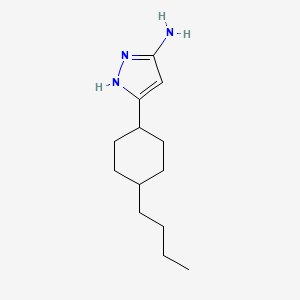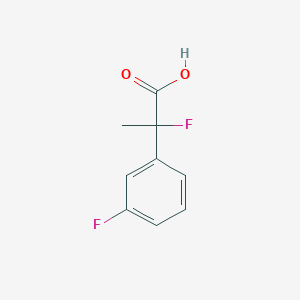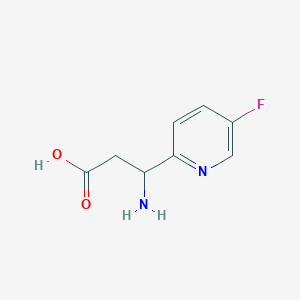
3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is a fluorinated amino acid derivative. This compound is of interest due to its unique chemical structure, which includes a fluoropyridine moiety. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Balz-Schiemann reaction to introduce the fluorine atom into the pyridine ring . The resulting fluoropyridine can then be reacted with appropriate reagents to form the desired amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The fluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often require strong bases or acids to activate the fluoropyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can result in enhanced biological activity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid: Another fluorinated amino acid with a similar structure but different substitution pattern on the pyridine ring.
3-Amino-2-(4-fluorophenyl)propanoic acid: A fluorinated amino acid with a phenyl ring instead of a pyridine ring.
Uniqueness
3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical and biological properties. This unique substitution pattern can result in different reactivity and interactions compared to other fluorinated amino acids.
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
3-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |
InChI Key |
LZGXQXMEWAOLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


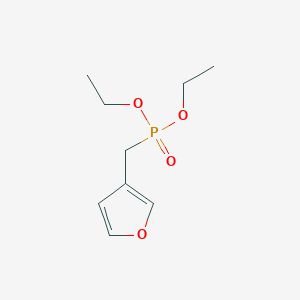
![1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol](/img/structure/B13326508.png)
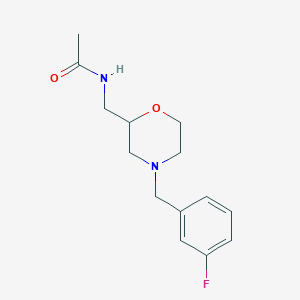

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride](/img/structure/B13326531.png)
